6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide
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Overview
Description
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the quinoline core, followed by the introduction of the pyrazole and pyridine moieties. The final steps involve the chlorination and carboxamide formation under controlled conditions. Specific reagents and catalysts are used at each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions could produce a variety of substituted quinoline compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Its properties might make it useful in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide involves its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound is used as a precursor in the synthesis of high-performance polymers.
NH4S and NH4S2: These compounds have similar configurations but distinct arrangements of sulfur atoms.
Uniqueness
6-chloro-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-{6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl}quinoline-4-carboxamide stands out due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C28H32ClN7O |
---|---|
Molecular Weight |
518.1 g/mol |
IUPAC Name |
6-chloro-N-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-N-methyl-2-[6-methyl-5-[(1-methylazetidin-3-yl)amino]pyridin-2-yl]quinoline-4-carboxamide |
InChI |
InChI=1S/C28H32ClN7O/c1-6-36-18(3)19(13-30-36)14-35(5)28(37)23-12-27(33-25-8-7-20(29)11-22(23)25)26-10-9-24(17(2)31-26)32-21-15-34(4)16-21/h7-13,21,32H,6,14-16H2,1-5H3 |
InChI Key |
GYCCIEWETQNUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CN(C)C(=O)C2=CC(=NC3=C2C=C(C=C3)Cl)C4=NC(=C(C=C4)NC5CN(C5)C)C)C |
Origin of Product |
United States |
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